molecular formula C14H13F3N6O B3010319 2-(1H-pyrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034551-14-7

2-(1H-pyrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

Cat. No.: B3010319
CAS No.: 2034551-14-7
M. Wt: 338.294
InChI Key: FDWATKXARPHWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-pyrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C14H13F3N6O and its molecular weight is 338.294. The purity is usually 95%.
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Scientific Research Applications

Mechanisms of Action and Potential Therapeutic Uses

Compounds like zaleplon and indiplon, which are related to the pyrazolopyrimidine and triazolopyridine classes, act as modulators of the GABA_A receptor in the central nervous system. These compounds are primarily investigated for their hypnotic properties, showing effectiveness in sleep disorders due to their selective action on specific subunits of the GABA_A receptor, which contributes to their sedative effects without significant muscle relaxant or anticonvulsant activities (Craig R. Rush, Joseph M. Frey, & Roland R. Griffiths, 1999; L. Carter et al., 2007). The selective binding to the benzodiazepine site on the GABA_A receptor complex highlights the therapeutic potential of such compounds in treating insomnia and possibly other CNS disorders with fewer side effects compared to traditional benzodiazepines.

Research on zaleplon and its effectsStudy comparing indiplon and triazolam

Mechanism of Action

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

The compound acts as a potent activator of NAMPT . It binds to the NAMPT enzyme, enhancing its activity and thereby increasing the production of NAD+ .

Biochemical Pathways

The activation of NAMPT by the compound affects the NAD+ salvage pathway . This pathway is responsible for recycling NAD+ from nicotinamide, a product of NAD±consuming reactions . By increasing NAMPT activity, the compound boosts the production of NAD+, which is essential for various biological processes including metabolism and aging .

Pharmacokinetics

The compound’s pharmacokinetics are influenced by its lipophilicity . Modulation of lipophilicity was used to resolve an issue of concern, CYP direct inhibition (DI), resulting in a compound with potent NAMPT activity and attenuated CYP DI towards multiple CYP isoforms . This suggests that the compound has good bioavailability.

Result of Action

The activation of NAMPT by the compound leads to an increase in NAD+ levels . This can have various effects at the molecular and cellular level, given the crucial role of NAD+ in many biological processes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its lipophilicity can affect its interaction with biological membranes, influencing its absorption and distribution within the body

Properties

IUPAC Name

2-pyrazol-1-yl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N6O/c1-9(23-7-3-5-19-23)13(24)18-8-11-20-21-12-10(14(15,16)17)4-2-6-22(11)12/h2-7,9H,8H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWATKXARPHWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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